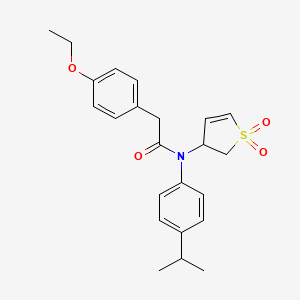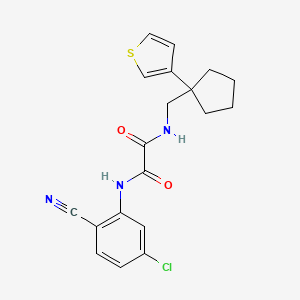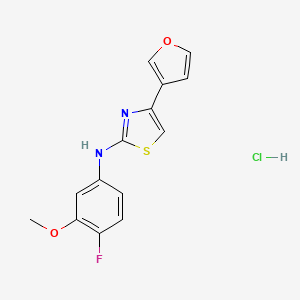
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is a chemical compound with the CAS Number: 7733-58-6 . It has a molecular weight of 194.23 and its molecular formula is C11H14O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 194.09400 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.22700 . Unfortunately, specific information on its density, boiling point, melting point, and flash point was not available in the sources I found .Scientific Research Applications
Synthesis and Structural Analysis
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid and its derivatives are involved in various synthetic processes. For instance, a derivative, 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was synthesized to improve chemical stability and liposolubility. This compound hydrolyzes to release bioactive danshensu, and its crystal structure was analyzed using X-ray single crystal diffraction (Chen et al., 2016).
Biological Evaluation and Drug Design
3-(2-Aminocarbonylphenyl)propanoic acid analogs, with a moiety of (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine, were synthesized and evaluated for their binding affinity to EP1-4 receptors and antagonist activity for the EP3 receptor. These compounds were also assessed for in vivo efficacy in rats and pharmacokinetic profiles, contributing to rational drug design (Asada et al., 2010).
Synthesis of Biologically Active Compounds
The compound has been used in synthesizing biologically active compounds. For example, 3,5-Dimethoxyhomophthalic acid was synthesized from 3,5-dimethoxycinnamic acid. The biological evaluation of these synthesized compounds was carried out, showing the potential of derivatives in producing biologically active isocoumarins (Ghulam et al., 2007).
Cytotoxic Activity and Kinase Inhibition
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, related to this compound, were synthesized and tested for their anti-tumor activities. These compounds were evaluated as potential CDK8 kinase inhibitors, providing insights into their use in cancer therapy (Aboelmagd et al., 2021).
Luminescence Sensing
Lanthanide(III)-organic frameworks synthesized from dimethylphenyl imidazole dicarboxylate, based on the structure of this compound, have been used in luminescence sensing. These complexes showed sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).
Chemical Safety Evaluation
The safety evaluation of substances, including 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, for use in food contact materials was conducted. This research is crucial for assessing the risk of specific compounds in consumer products (Flavourings, 2011).
Safety and Hazards
properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQAOYVLZNSRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)




![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)